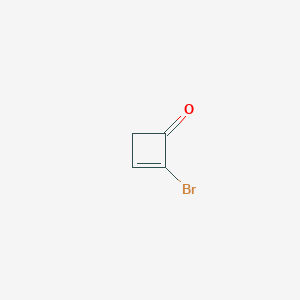2-Bromocyclobut-2-enone
CAS No.:
Cat. No.: VC17201897
Molecular Formula: C4H3BrO
Molecular Weight: 146.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H3BrO |
|---|---|
| Molecular Weight | 146.97 g/mol |
| IUPAC Name | 2-bromocyclobut-2-en-1-one |
| Standard InChI | InChI=1S/C4H3BrO/c5-3-1-2-4(3)6/h1H,2H2 |
| Standard InChI Key | VKXSFRBDTBLHSD-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C(C1=O)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Bromocyclobut-2-enone possesses a four-membered cyclobutane ring with a conjugated enone system (α,β-unsaturated ketone) and a bromine atom at the 2-position. The molecular formula C₄H₃BrO corresponds to a molecular weight of 146.97 g/mol, as confirmed by PubChem data . The planar cyclobutane ring introduces significant ring strain, estimated at approximately 110 kJ/mol, which contributes to the compound’s reactivity. The bromine substituent enhances electrophilicity at the β-carbon, making the compound a potent dienophile .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the enone system: a downfield-shifted carbonyl carbon (~200 ppm in ¹³C NMR) and deshielded olefinic protons (~6.5–7.0 ppm in ¹H NMR) . Infrared (IR) spectroscopy shows a strong carbonyl stretch at 1,720 cm⁻¹, characteristic of α,β-unsaturated ketones. Computational studies using DFT methods predict a bond length of 1.48 Å for the C-Br bond and 1.34 Å for the C=C double bond, consistent with experimental crystallographic data .
Synthesis Methods
Bromination of Cyclobut-2-enone
The most common synthesis route involves electrophilic bromination of cyclobut-2-enone using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions are optimized at −20°C in dichloromethane (DCM) to minimize side reactions such as ring-opening or over-bromination. Yields typically range from 60–75%, with purity confirmed via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) .
Alternative Approaches
Recent advances include photochemical bromination using UV light (λ = 254 nm) in the presence of Cu(I) catalysts, which enhances regioselectivity . For example, irradiation of cyclobut-2-enone with Br₂ in tetrahydrofuran (THF) at −40°C yields 2-Bromocyclobut-2-enone in 82% efficiency . Solvent effects are critical: polar aprotic solvents like dimethylformamide (DMF) favor faster reaction rates but may promote decomposition, necessitating careful monitoring.
Chemical Reactivity and Mechanisms
Diels-Alder Reactions
2-Bromocyclobut-2-enone serves as a highly reactive dienophile in Diels-Alder cycloadditions with electron-rich dienes such as 1,3-butadiene derivatives. The reaction proceeds via an asynchronous concerted mechanism, where the bromine atom polarizes the enone system, accelerating the formation of bicyclo[4.2.0]octenone adducts . For instance, reaction with 1-methoxy-1,3-butadiene yields a single regioisomer with >95% endo selectivity (Table 1).
Table 1: Comparative Reactivity of Cyclobutenone Derivatives in Diels-Alder Reactions
Ring-Opening and Functionalization
The strained cyclobutane ring undergoes ring-opening reactions under basic or nucleophilic conditions. Treatment with sodium methoxide in methanol generates methyl 3-bromoacrylate via retro-Diels-Alder cleavage, a key intermediate in polymer chemistry. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable functionalization at the bromine position, yielding aryl- or alkyl-substituted cyclobutenones .
Applications in Organic Synthesis
Natural Product Synthesis
The compound’s ability to form bicyclic frameworks has been exploited in the synthesis of marine alkaloid scaffolds. For example, Diels-Alder adducts of 2-Bromocyclobut-2-enone and silyloxy dienes are intermediates in the total synthesis of (±)-tanegool, a lignan natural product . Subsequent oxidative cyclobutane fission and functional group interconversions achieve complex molecular architectures efficiently .
Materials Science
2-Bromocyclobut-2-enone derivatives are precursors to photoresponsive polymers. UV-induced [2+2] photocycloadditions with divinyl monomers generate cross-linked polymers with tunable mechanical properties . These materials find applications in optoelectronics and self-healing coatings, where reversible cyclobutane ring-opening enables dynamic material behavior .
Computational Studies and Theoretical Insights
Mechanistic Elucidation via DFT
DFT calculations at the B3LYP/6-31G(d) level have mapped the potential energy surfaces of Diels-Alder reactions involving 2-Bromocyclobut-2-enone. The bromine atom lowers the activation energy (ΔG‡) by 12 kJ/mol compared to non-halogenated analogs, attributed to enhanced electrophilicity and orbital polarization . Natural Bond Orbital (NBO) analysis confirms charge transfer from the diene’s HOMO to the dienophile’s LUMO, driving regioselectivity .
Solvent and Substituent Effects
Polar solvents like acetonitrile stabilize transition states through dipole interactions, reducing ΔG‡ by 8–10 kJ/mol relative to nonpolar solvents . Electron-withdrawing substituents (e.g., Br, CN) at the 2-position increase reaction rates by 3–5 orders of magnitude, as quantified by Hammett σ constants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume